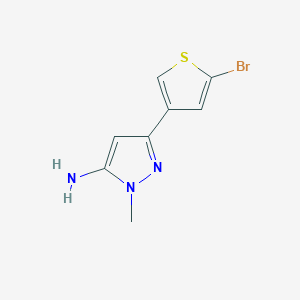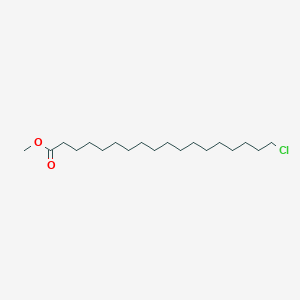
18-Chlorooctadecanoic acid, methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: Methyl 18-chlorooctadecanoate can be synthesized through the chlorination of methyl stearate. The process involves the following steps:
Chlorination: Methyl stearate is reacted with chlorine gas in the presence of a suitable catalyst, such as iron(III) chloride, at elevated temperatures. This introduces a chlorine atom at the 18th carbon position.
Purification: The reaction mixture is then purified using techniques such as distillation or recrystallization to isolate the desired product.
Industrial Production Methods: In an industrial setting, the production of methyl 18-chlorooctadecanoate follows similar steps but on a larger scale. Continuous flow reactors and advanced purification systems are employed to ensure high yield and purity of the product.
化学反应分析
Types of Reactions: Methyl 18-chlorooctadecanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Reduction Reactions: The compound can be reduced to form methyl octadecanoate by removing the chlorine atom.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in an aqueous or alcoholic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products:
Substitution: Methyl 18-hydroxyoctadecanoate.
Reduction: Methyl octadecanoate.
Oxidation: 18-chlorooctadecanoic acid.
科学研究应用
Methyl 18-chlorooctadecanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various chlorinated fatty acids and esters.
Biology: Studied for its effects on cell membranes and lipid metabolism.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of surfactants, lubricants, and plasticizers.
作用机制
The mechanism of action of methyl 18-chlorooctadecanoate involves its interaction with lipid membranes and enzymes. The chlorine atom can influence the compound’s hydrophobicity and reactivity, affecting its incorporation into lipid bilayers and its interaction with proteins. This can lead to changes in membrane fluidity and enzyme activity, impacting various biological processes.
相似化合物的比较
Methyl stearate: Lacks the chlorine atom, making it less reactive in certain chemical reactions.
Methyl 9-chlorooctadecanoate: Chlorine atom is positioned at the 9th carbon, leading to different chemical and biological properties.
Methyl 18-bromooctadecanoate: Bromine atom instead of chlorine, resulting in different reactivity and applications.
Uniqueness: Methyl 18-chlorooctadecanoate is unique due to the specific positioning of the chlorine atom at the 18th carbon, which imparts distinct chemical reactivity and biological effects compared to other chlorinated or brominated fatty acid esters.
属性
分子式 |
C19H37ClO2 |
|---|---|
分子量 |
332.9 g/mol |
IUPAC 名称 |
methyl 18-chlorooctadecanoate |
InChI |
InChI=1S/C19H37ClO2/c1-22-19(21)17-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18-20/h2-18H2,1H3 |
InChI 键 |
UWGXRNICYMZHOX-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CCCCCCCCCCCCCCCCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



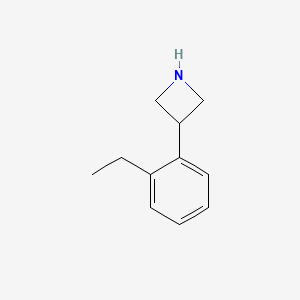
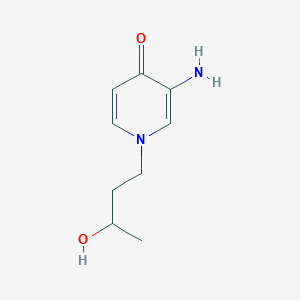

![3-Iodo-6-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B15278402.png)
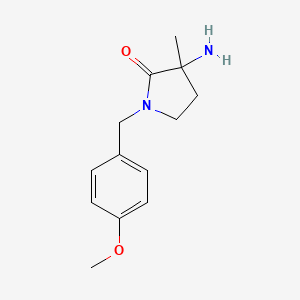
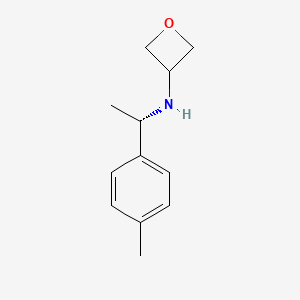
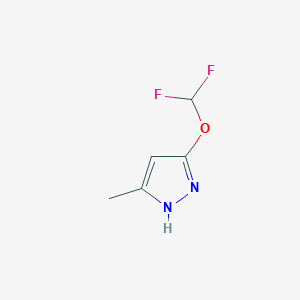
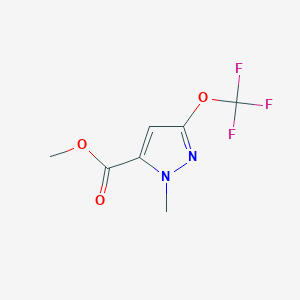
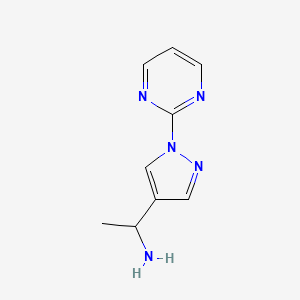


![2-(Propan-2-YL)pyrazolo[1,5-A]pyrimidine-3-carbaldehyde](/img/structure/B15278464.png)
